2-Methyl-3-nitrobenzonitrile
Overview
Description
2-Methyl-3-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzonitrile, characterized by the presence of a methyl group at the second position and a nitro group at the third position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Benzonitrile derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
Without specific studies on 2-Methyl-3-nitrobenzonitrile, it’s difficult to determine its exact mode of action. Nitriles, in general, can undergo various reactions, including nucleophilic substitution and reduction .
Biochemical Analysis
Biochemical Properties
2-Methyl-3-nitrobenzonitrile plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates . These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules. Additionally, this compound can undergo nucleophilic substitution reactions, which are facilitated by the electron-withdrawing effects of the nitro and nitrile groups .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of certain kinases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to active sites of enzymes, leading to enzyme inhibition or activation . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as cellular toxicity and organ damage, have been reported at high doses of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can affect its overall biological activity and the extent of its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Reduction: 2-Methyl-3-aminobenzonitrile.
Substitution: Various amides depending on the nucleophile used.
Oxidation: 2-Methyl-3-nitrobenzoic acid.
Scientific Research Applications
2-Methyl-3-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzonitrile: Lacks the methyl group, affecting its physical and chemical properties.
2-Methyl-4-nitrobenzonitrile: The nitro group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
2-Methyl-3-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it valuable in targeted chemical syntheses and research applications .
Properties
IUPAC Name |
2-methyl-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFQRHBFTRLIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502326 | |
Record name | 2-Methyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71516-35-3 | |
Record name | 2-Methyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of 2-Methyl-3-nitrobenzonitrile molecules within its crystal structure?
A1: The crystal structure of this compound reveals two independent molecules per asymmetric unit. These molecules are not perfectly planar; their aromatic rings are slightly tilted with respect to each other, forming a dihedral angle of 1.68° []. Additionally, each molecule exhibits intramolecular C—H⋯O hydrogen bonds, leading to the formation of two six-membered rings with distinct conformations: one adopts an envelope shape while the other takes on a twisted conformation []. Furthermore, the molecules are connected through intermolecular C—H⋯O hydrogen bonds, and π–π interactions are observed between the benzene rings with centroid–centroid distances of 3.752 Å and 3.874 Å [].
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